molecular formula C16H28CaO5 B1671422 Gemcabene calcium CAS No. 209789-08-2

Gemcabene calcium

Cat. No. B1671422
M. Wt: 340.5 g/mol
InChI Key: ZJKZKKPIKDNHDM-UHFFFAOYSA-L
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Description

Gemcabene calcium, also known as Gemcabene, is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) . It is a peroxisome proliferation-activated receptor (PPARα) agonist and a first-in-class lipid-lowering agent . It is a small molecule and the monocalcium salt of a dialkyl ether dicarboxylic acid .


Synthesis Analysis

The synthesis of Gemcabene calcium involves blocking the production of hepatic triglyceride and cholesterol synthesis and enhancing the clearance of VLDL by decreasing ApoC-III . It also involves inhibiting the incorporation of 14C-acetate into hepatocytes, stopping the mechanism of fatty acids and cholesterol synthesis .


Molecular Structure Analysis

Gemcabene calcium has a molecular formula of C16H28CaO5 . It has an average mass of 340.469 Da and a monoisotopic mass of 340.156250 Da . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Chemical Reactions Analysis

Gemcabene calcium’s chemical reactions primarily involve the reduction of LDL-C, triglycerides, and the increase of HDL-C . It also lowers pro-inflammatory acute-phase protein, C-reactive protein (CRP), exerting anti-inflammatory activity .


Physical And Chemical Properties Analysis

Gemcabene calcium has a chemical formula of C16H28CaO5 and a molecular weight of 344.51 . It is soluble in water up to 10 mg/mL . The compound should be stored at 2-8℃ in a dry, sealed environment .

Scientific Research Applications

Familial Partial Lipodystrophy Treatment

Gemcabene calcium has been evaluated for its efficacy in treating Familial Partial Lipodystrophy (FPLD), a condition characterized by the loss of subcutaneous fat and metabolic abnormalities. In a study, gemcabene was administered to patients with FPLD and showed a potential for triglyceride reduction, with variable patient responses possibly linked to genetic differences (Akıncı et al., 2020).

Lipid-Altering Agent Development

Gemcabene's role as a novel lipid-altering agent was explored through model-based development, comparing its clinical profile with other lipid-lowering medications like statins and ezetimibe. This approach enhanced the understanding of gemcabene's efficacy, especially when used alone or in combination with low-dose statins (Mandema et al., 2005).

Homozygous Familial Hypercholesterolemia Treatment

In a study involving LDL receptor-deficient mice, a model of Homozygous Familial Hypercholesterolemia (HoFH), gemcabene demonstrated significant reduction in low-density lipoprotein cholesterol (LDL-C) levels, especially when used in combination with atorvastatin. This suggests gemcabene's potential in treating HoFH (Bisgaier & Auerbach, 2015).

Mechanism of Action Analysis

Research exploring gemcabene's mechanism of action found that it does not directly activate peroxisome proliferator–activated receptor (PPAR) subtypes, suggesting its lipid-regulating effects observed in humans are not related to direct activation of PPAR receptors (Bisgaier et al., 2018).

Potential in Treating Osteoarthritis and Pain

Gemcabene's potential extends beyond lipid regulation, as it demonstrated anti-inflammatory activities in animal models of osteoarthritis and pain, suggesting additional therapeutic applications (Srivastava et al., 2018).

Non-Alcoholic Steatohepatitis (NASH) Treatment

A study on the STAM™ model of NASH revealed that gemcabene downregulates genes associated with inflammation, lipid alteration, and cell signaling, supporting its potential utility in NASH treatment (Oniciu et al., 2018).

Drug-Drug Interaction Studies

Research on potential drug interactions indicated that gemcabene is unlikely to cause significant metabolic or transport pathway interferences, highlighting its safety for use alongside common medications (McShane et al., 2016).

Therapeutic Potential for

Dyslipidemia and Cardiovascular DiseaseGemcabene's effectiveness in lowering plasma lipids like very low-density lipoprotein cholesterol (VLDL-C), LDL-C, triglycerides, and C-reactive protein (CRP) substantiates its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases. This is supported by clinical trials showing positive effects in patients with severe hypertriglyceridemia and subsets of obese, diabetic patients (Oniciu, 2020).

Adjunctive Therapy in Hypercholesterolemia

A study on hypercholesterolemic patients showed that gemcabene, as an adjunct to stable statin therapy, significantly reduced LDL-C levels, suggesting its efficacy in lowering cholesterol beyond the effects provided by statins alone (Stein et al., 2016).

Homozygous Familial Hypercholesterolemia Treatment

Gemcabene showed potential in reducing LDL-C levels in patients with Homozygous Familial Hypercholesterolemia (HoFH) when used alongside existing lipid-lowering treatments, indicating its usefulness in conditions where cholesterol levels are extremely high (Gaudet et al., 2019).

Metabolic Pathway Analysis

Research on gemcabene's metabolic pathway identified UDP-glucuronosyltransferase 2B7 as the major enzyme responsible for its glucuronidation in human liver microsomes, providing insights into its metabolism and potential interactions with other drugs (Bauman et al., 2005).

Renal Organic Anion Transporter-Mediated Drug-Drug Interaction

A study identified a synergistic blood pressure reduction when gemcabene was coadministered with the angiotensin-converting enzyme inhibitor quinapril, due to a transporter-mediated drug-drug interaction, highlighting the importance of understanding such interactions in clinical settings (Yuan et al., 2009).

Safety And Hazards

Gemcabene calcium should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Gemcabene calcium was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The study was placed on partial clinical hold as the U.S. Food and Drug Administration requested 2-year rat and mouse carcinogenicity studies to be completed and submitted . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .

properties

IUPAC Name

calcium;6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZKKPIKDNHDM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28CaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175181
Record name Gemcabene calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcabene calcium

CAS RN

209789-08-2
Record name Gemcabene calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209789082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcabene calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCABENE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9AM8GST2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DC Oniciu, JL Myers - Organic Process Research & Development, 2021 - ACS Publications
… In the meantime, a second survivor, gemcabene calcium, has … development while gemcabene calcium was challenged by … it in comparison with its close relative gemcabene calcium. …
Number of citations: 4 pubs.acs.org
DC Oniciu, T Hashiguchi, Y Shibazaki, CL Bisgaier - PloS one, 2018 - journals.plos.org
… The clinical candidate gemcabene calcium (gemcabene) follows the same path. Gemcabene is a “fraudulent” fatty acid discovered by screening a series of compounds with structural …
Number of citations: 24 journals.plos.org
RAK Srivastava, JA Cornicelli, B Markham… - Frontiers in …, 2018 - frontiersin.org
… Gemcabene calcium (also known as gemcabene, CI-1027 and PD 72953-0038) is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid [6,6′-oxybis (2,2-…
Number of citations: 7 www.frontiersin.org
SM Besekar, SD Jogdand, WM Naqvi - Cureus, 2023 - cureus.com
… steatohepatitis (NASH), non-alcoholic fatty liver disease, and non-familial hypercholesterolemia in atherosclerotic cardiovascular disease (ASCVD) patients, gemcabene calcium is …
Number of citations: 10 www.cureus.com
RAK Srivastava, JA Cornicelli, B Markham… - Molecular and Cellular …, 2018 - Springer
… Gemcabene calcium (also known as gemcabene, CI-1027 and PD 72953-0038) is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid with the chemical …
Number of citations: 20 link.springer.com
V Chyzhyk, AS Brown - Trends in cardiovascular medicine, 2020 - Elsevier
… Gemcabene calcium, another agent in development, is a salt of a dialkyl ether dicarboxylic acid. In chow-fed male rats, gemcabene reduced LDL cholesterol, TGs, and Apo C3 levels, …
Number of citations: 34 www.sciencedirect.com
CR Sirtori, S Yamashita, MF Greco… - European Journal of …, 2020 - academic.oup.com
… Gemcabene calcium is the monocalcium salt of a dialkyl ether dicarboxylic acid and represents a new class of lipid regulating compounds, having two terminal gem-dimethyl …
Number of citations: 29 academic.oup.com
B Akinci, M Swaidan, MC Foss-Freitas, Y Luo… - Diabetes, 2020 - Am Diabetes Assoc
… Gemcabene calcium is a monocalcium salt of a dialkyl ether dicarboxylic acid having 2 terminal gem dimethyl carboxylate moieties. Previous studies have shown that gemcabene has …
Number of citations: 0 diabetesjournals.org
RA Hegele, S Tsimikas - Circulation research, 2019 - Am Heart Assoc
Several new or emerging drugs for dyslipidemia owe their existence, in part, to human genetic evidence, such as observations in families with rare genetic disorders or in Mendelian …
Number of citations: 147 www.ahajournals.org
GJ Duan, F Xie, B Wang, L Chen… - Journal of Hainan …, 2021 - search.ebscohost.com
… Gemcabene calcium is a small molecule dialkyl ether dicarboxylic acid monocalcium salt, currently in late clinical development. In rodents, Gemcabene calcium shows different targets, …
Number of citations: 0 search.ebscohost.com

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